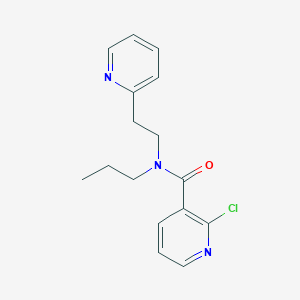

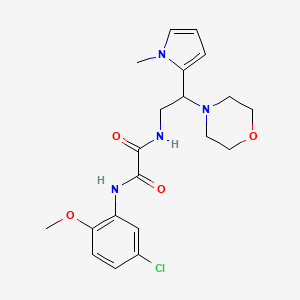

![molecular formula C15H26N4O2 B2981155 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide CAS No. 1334015-17-6](/img/structure/B2981155.png)

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a compound that has been of significant interest to the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activities

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide and its derivatives have been explored for various scientific applications, primarily focusing on their chemical synthesis and potential biological activities. These compounds exhibit a broad spectrum of pharmacological properties due to their structural diversity and the presence of the piperazine moiety, which is a common feature in many pharmacologically active compounds.

One significant area of research involves the exploration of these compounds' antiarrhythmic properties. For instance, ranolazine, a derivative with a similar piperazine structure, has been investigated for its potential in treating atrial fibrillation, showcasing antiarrhythmic activity and atrio-selectivity in pre-clinical and clinical studies (Hancox & Doggrell, 2010). Additionally, the modification of piperazine derivatives to reduce lipophilicity and enhance polar functionality has shown promise for therapeutic and diagnostic applications in oncology, indicating the versatility of these compounds in medical research (Abate et al., 2011).

Furthermore, the synthesis of novel piperazine-3-ones via N-acyliminium ion chemistry highlights the compounds' chemical diversity and potential for creating new pharmacologically active derivatives (Veerman et al., 2003). This diversity is further exemplified in studies focusing on the synthesis of T2288, a specific derivative, which revealed practical processes for large-scale production, demonstrating the feasibility of these compounds for industrial and therapeutic applications (Guillaume et al., 2003).

Antimicrobial and Anticancer Potential

Additionally, some derivatives have been evaluated for their antimicrobial and anticancer potential, showcasing significant biological activities. For example, certain derivatives exhibited promising antibacterial, antifungal, and anthelmintic activity, suggesting their potential utility in treating various infections and diseases (Khan et al., 2019). Moreover, novel acetamidothiazole derivatives were synthesized, characterized, and tested for anticancer activity, indicating the potential of these compounds in oncology (Ali et al., 2013).

Propiedades

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2/c1-15(12-16,13-3-4-13)17-14(20)11-19-7-5-18(6-8-19)9-10-21-2/h13H,3-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSBOECBDPCTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)